molecular formula C16H16N4O2 B2870580 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1255782-73-0

1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2870580
CAS No.: 1255782-73-0
M. Wt: 296.33
InChI Key: AWBPAYFMOQMEKJ-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a propan-2-yl group, a pyrrole ring, and a triazole ring with a carboxylic acid functional group. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Phenyl Ring Substituent: The phenyl ring is substituted with a propan-2-yl group through Friedel-Crafts alkylation.

    Construction of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the pyrrole ring, which may affect its biological activity.

    1-[4-(Propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, potentially altering its chemical reactivity.

Uniqueness

1-[4-(Propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the carboxylic acid group, in particular, enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-5-pyrrol-1-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)12-5-7-13(8-6-12)20-15(19-9-3-4-10-19)14(16(21)22)17-18-20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBPAYFMOQMEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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